molecular formula C19H24N2O4 B2372308 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide CAS No. 1234791-34-4

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide

Cat. No.: B2372308
CAS No.: 1234791-34-4
M. Wt: 344.411
InChI Key: MLHVQTVRHVGZRV-UHFFFAOYSA-N
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Description

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide is a complex organic compound that features a benzofuran moiety, a piperidine ring, and an ethoxyacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide typically involves multiple steps:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Formation of Piperidin-4-ylmethylamine: Piperidine is reacted with formaldehyde and hydrogen cyanide to form piperidin-4-ylmethylamine.

    Coupling Reaction: Benzofuran-2-carbonyl chloride is reacted with piperidin-4-ylmethylamine to form N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)amine.

    Ethoxyacetamide Formation: The intermediate is then reacted with ethyl chloroacetate in the presence of a base to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.

    Substitution: The piperidine ring can undergo substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Alcohol derivatives of the benzofuran ring.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting neurological disorders due to its interaction with specific receptors in the brain.

    Pharmacology: It can be studied for its pharmacokinetic and pharmacodynamic properties to understand its behavior in biological systems.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

    Biology: It can be used as a tool compound to study various biological pathways and processes.

Mechanism of Action

The mechanism of action of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide involves its interaction with specific molecular targets such as receptors or enzymes. The benzofuran moiety may interact with aromatic residues in the binding site, while the piperidine ring provides additional binding interactions. The ethoxyacetamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-(methylthio)benzamide
  • N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Uniqueness

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2-ethoxyacetamide is unique due to the presence of the ethoxyacetamide group, which may confer distinct pharmacokinetic properties compared to similar compounds. Additionally, the specific arrangement of functional groups may result in unique biological activities and applications.

Properties

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2-ethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-2-24-13-18(22)20-12-14-7-9-21(10-8-14)19(23)17-11-15-5-3-4-6-16(15)25-17/h3-6,11,14H,2,7-10,12-13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHVQTVRHVGZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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